

Application Notes and Protocols: The Role of Fmoc-Phe-OH in Peptide Diagnostics

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Compound of Interest

Compound Name: *Fmoc-Phe-OH*

Cat. No.: *B583113*

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Introduction

N- α -Fmoc-L-phenylalanine (**Fmoc-Phe-OH**) is a cornerstone amino acid derivative for Solid-Phase Peptide Synthesis (SPPS), the predominant method for creating custom peptides.[1] Its defining feature is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions but can be selectively removed with a mild base, typically piperidine.[1] [2] This orthogonality allows for the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]

The unique properties of the phenylalanine residue—specifically its hydrophobic and aromatic benzyl side chain—are critical for molecular recognition events that underpin many diagnostic applications. Peptides incorporating phenylalanine can engage in π - π stacking and hydrophobic interactions, which are often essential for binding to diagnostic targets like disease biomarkers, antibodies, or protein surfaces. Consequently, **Fmoc-Phe-OH** is an indispensable reagent in the development of peptide-based diagnostics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Table 1: Physicochemical Properties of **Fmoc-Phe-OH**

Property	Value
CAS Number	35661-40-6
Molecular Formula	C ₂₄ H ₂₁ NO ₄
Molecular Weight	387.43 g/mol
Appearance	White to off-white powder
Purity (Typical)	≥99.0%
Enantiomeric Purity	≥99.8%
Solubility	Soluble in DMF, NMP
Protecting Group	Fmoc (9-fluorenylmethyloxycarbonyl)

Application Note I: Peptides for Neurodegenerative Disease Diagnostics

Peptide diagnostics are gaining prominence for the early detection of neurodegenerative diseases like Alzheimer's Disease (AD). A primary hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides. Synthetic peptides that mimic fragments of Aβ or specifically bind to Aβ oligomers and fibrils are crucial for developing diagnostic assays.

Fmoc-Phe-OH is frequently used in the synthesis of these diagnostic peptides, as phenylalanine residues are present in key recognition motifs of Aβ, such as the KLVFF sequence. These synthetic peptides can be used as capture agents in ELISA-like assays (e.g., PLISA) or as probes to detect Aβ aggregates in patient samples like cerebrospinal fluid (CSF) or blood.

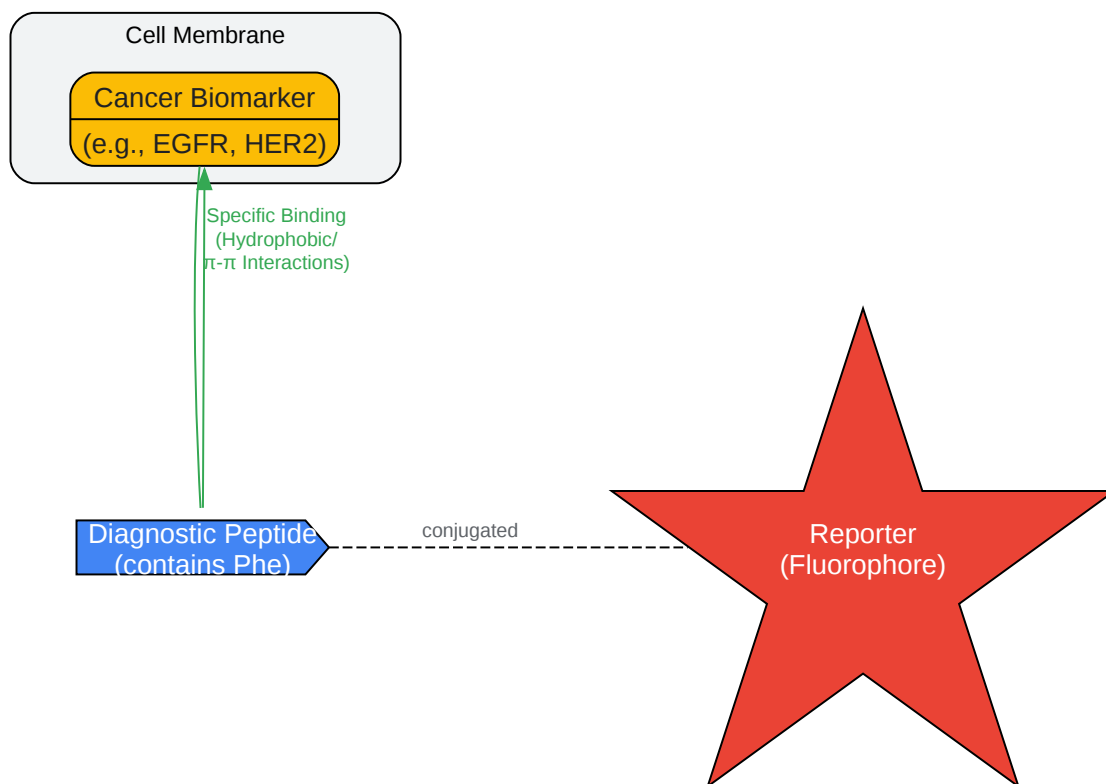
Table 2: Example Diagnostic Peptide Sequence for Aβ Recognition

Peptide Name	Sequence	Role of Phenylalanine (Phe)	Diagnostic Application
A β (16-20) Fragment	Ac-Lys-Leu-Val-Phe-Phe-NH ₂	The two adjacent phenylalanine residues are critical for binding to the hydrophobic core of the full A β peptide, disrupting its aggregation and enabling detection.	Capture/detection agent in immunoassays for soluble A β oligomers.

Application Note II: Targeting Protein-Protein Interactions (PPIs) in Cancer Diagnostics

Dysregulated protein-protein interactions (PPIs) are central to many pathological conditions, including cancer. Peptides are ideal candidates for modulating or detecting these interactions because they can mimic the binding motifs of one of the protein partners, offering high specificity and potency.

Fmoc-Phe-OH is a vital building block for creating these diagnostic peptides. The aromatic side chain of phenylalanine often acts as a "hot spot" residue, contributing a significant portion of the binding energy at a PPI interface. Diagnostic peptides incorporating phenylalanine can be designed to bind specifically to a cancer-associated protein that is overexpressed on the cell surface. When labeled with a reporter molecule (e.g., a fluorophore), these peptides enable the imaging and detection of early-stage cancers.



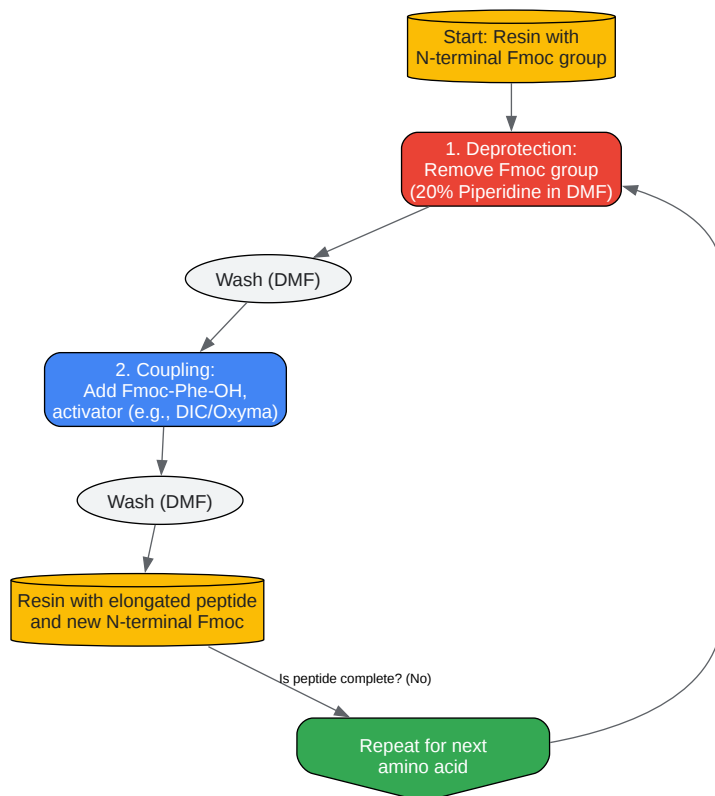
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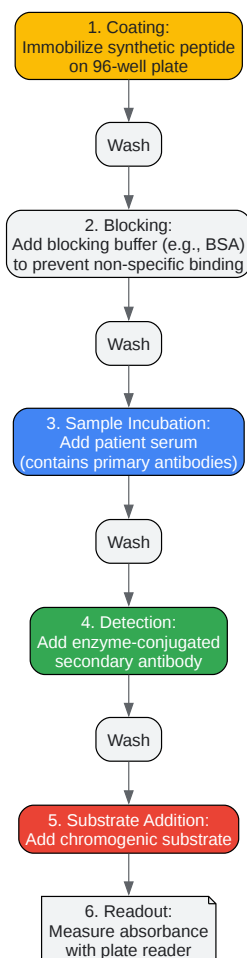
Caption: Peptide diagnostic binding to a cancer cell surface biomarker.

Protocol I: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-OH

This protocol describes the manual stepwise elongation of a peptide chain on a solid support using Fmoc chemistry. This is a foundational technique for creating the peptides used in diagnostic assays.

Workflow Diagram: Fmoc-SPPS Cycle





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